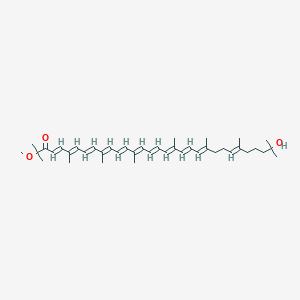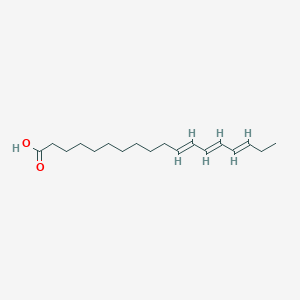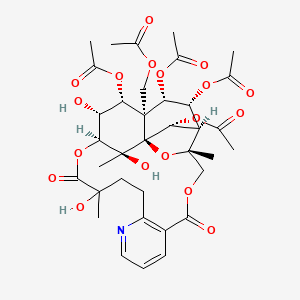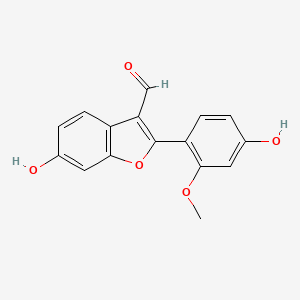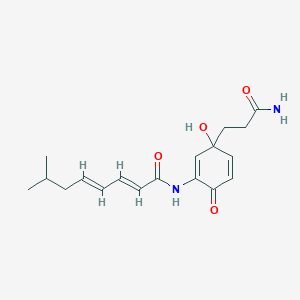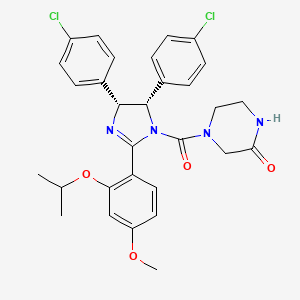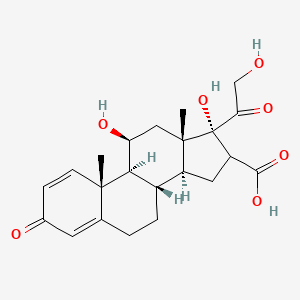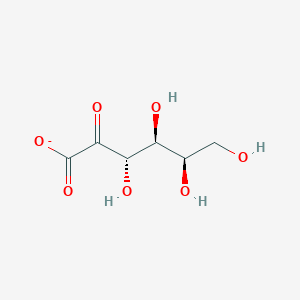
Rugosin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rugosin A is a natural product found in Quercus suber, Coriaria japonica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Rugosin A, derived from the skin of the frog Rana rugosa, has shown significant antimicrobial properties. It is particularly effective against gram-positive bacteria, such as Staphylococcus aureus, demonstrating its potential in addressing bacterial infections (Suzuki et al., 1995).
Cancer Cell Inhibition
Rugosin E, a related compound, has been studied for its effects on human breast cancer cells. It inhibits the proliferation of MDA-MB-231 cells, induces apoptosis, and suppresses nuclear factor-kappaB signaling pathway, highlighting its potential for cancer prevention and treatment (Kuo et al., 2007).
Inhibition of Human Histidine Decarboxylase
Rugosin G, an ellagitannin trimer, demonstrates potent inhibition of recombinant human histidine decarboxylase, an enzyme involved in histamine production. This indicates its potential use in treating symptoms related to excess histamine, such as allergies or stomach ulceration (Nitta et al., 2019).
Effects on Platelet Aggregation
Rugosin E can induce platelet aggregation, similar to the effects of ADP, a platelet aggregation agent. This suggests potential implications for understanding blood clotting mechanisms and developing treatments for related disorders (Teng et al., 1997).
Histidine Decarboxylase Inhibition in Food Safety
Rugosin A has been identified in extracts of Filipendula ulmaria (meadowsweet) as a potent inhibitor of histidine decarboxylase from bacteria, which is significant in preventing histamine production in food, particularly fish, potentially offering a natural way to prevent food poisoning (Nitta et al., 2013; Nitta et al., 2016).
Chemical Structure and Synthesis
Studies on rugosins, including Rugosin A, have contributed significantly to understanding the structure of hydrolyzable tannins and their synthesis, which is vital for developing pharmaceuticals and understanding their mechanisms of action (Hatano et al., 1990; Kato et al., 2016; Shioe et al., 2011).
Antitumor and Immune System Effects
Rugosin A, along with other tannins, has been studied for its antitumor activity and ability to induce interleukin-1, an important cytokine in the immune response. These findings suggest potential uses in cancer treatment and immune system modulation (Miyamoto et al., 1993).
Propiedades
Número CAS |
84744-48-9 |
|---|---|
Nombre del producto |
Rugosin A |
Fórmula molecular |
C48H34O31 |
Peso molecular |
1106.8 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoic acid |
InChI |
InChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(75-48(79-45(70)13-5-21(53)31(59)22(54)6-13)41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)10-73-46(71)15-9-25(74-38-16(42(66)67)8-24(56)33(61)37(38)65)34(62)36(64)28(15)27-14(47(72)76-39)7-23(55)32(60)35(27)63/h1-9,26,39-41,48-65H,10H2,(H,66,67)/t26-,39-,40+,41-,48+/m1/s1 |
Clave InChI |
OMQLRKHSGHBOQC-DQLQDYHGSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
Sinónimos |
rugosin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



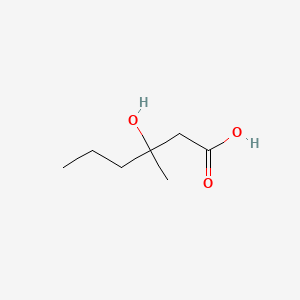

![5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide](/img/structure/B1258007.png)
